molecular formula C8H10N2O3 B8341217 allyl N-(5-methyl-3-isoxazolyl)carbamate

allyl N-(5-methyl-3-isoxazolyl)carbamate

Cat. No.: B8341217
M. Wt: 182.18 g/mol
InChI Key: RYBAUQLBUMLMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl N-(5-methyl-3-isoxazolyl)carbamate is a carbamate derivative featuring a 5-methyl-substituted isoxazole ring linked to an allyl carbamate group. Carbamates are widely studied for their roles as enzyme inhibitors, particularly acetylcholinesterase (AChE) inhibitors, due to their ability to interact with catalytic sites via hydrogen bonding and hydrophobic interactions .

The compound’s synthesis likely follows methods analogous to those described for related isoxazolyl carbamates, such as the reaction of 5-methyl-3-isoxazolol with allyl chloroformate under basic conditions. Characterization would involve NMR (¹H, ¹³C) and HRMS to confirm purity and structure, as seen in similar syntheses .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

prop-2-enyl N-(5-methyl-1,2-oxazol-3-yl)carbamate

InChI

InChI=1S/C8H10N2O3/c1-3-4-12-8(11)9-7-5-6(2)13-10-7/h3,5H,1,4H2,2H3,(H,9,10,11)

InChI Key

RYBAUQLBUMLMMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Synthesis Method Melting Point (°C) Bioactivity
Allyl N-(5-methyl-3-isoxazolyl)carbamate Isoxazole Allyl carbamate Likely carbamoylation Not reported Inferred AChE inhibition
5-Alkylisoxazol-3-yl dimethylcarbamates Isoxazole Dimethylcarbamate Method G () Varies by alkyl AChE inhibition
Thiazol-5-ylmethyl carbamates Thiazole Varied (e.g., hydroperoxy) Not detailed Not reported Not specified
5-Amino-3-methylisoxazole derivatives Isoxazole-xanthenone Amino, xanthenone Multicomponent reaction 210–242 Antimicrobial, antitumor

Table 2: Key Spectral Data for Representative Compounds

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (Observed/Calculated)
5-Pentan-3-ylisoxazol-3-yl dimethylcarbamate (15h) 1.25 (t, 6H), 2.55 (m, 1H) 165.1 (C=O), 98.5 (isoxazole C3) 255.1602/255.1605
9-(5-Amino-3-methylisoxazol-4-yl)-... (11i) 2.35 (s, 3H, CH₃), 6.80 (s, 1H) 158.4 (C=O), 105.2 (isoxazole C4) 423.1854/423.1850

Preparation Methods

Nucleophilic Substitution with Allyl Chloroformate

The most widely documented method involves reacting 5-methyl-3-isoxazolamine with allyl chloroformate in the presence of a base. This approach is adapted from analogous syntheses of ethyl and t-butyl carbamate derivatives.

Reaction Conditions and Optimization

  • Solvent : Acetonitrile or dichloromethane are preferred due to their ability to dissolve both hydrophilic and hydrophobic reactants.

  • Base : Triethylamine (TEA) or pyridine is used to neutralize HCl generated during the reaction. Excess base (>1.1 equiv.) improves yields by driving the reaction to completion.

  • Temperature : Reactions are typically conducted at 0–5°C initially, followed by stirring at room temperature for 5–9 hours.

Example Procedure
A solution of 5-methyl-3-isoxazolamine (1.0 mmol) in acetonitrile (10 mL) is cooled to 0°C, followed by sequential addition of TEA (1.1 mmol) and allyl chloroformate (1.05 mmol). The mixture is stirred at room temperature for 8 hours, concentrated under reduced pressure, and purified via column chromatography (ethyl acetate/hexane, 1:2).

Yield : 40–78%, depending on substituent steric effects.

Isocyanate-Mediated Carbamate Formation

An alternative route employs the reaction of 5-methyl-3(2H)-isoxazolone with allyl isocyanate under thermal conditions. This method is less common but offers advantages in avoiding chloroformate handling.

Key Steps

  • Activation : 5-Methyl-3(2H)-isoxazolone reacts with allyl isocyanate in a sealed tube at 140°C for 9 hours.

  • Catalyst : Cesium carbonate (10 mg/mmol) enhances reaction efficiency by deprotonating the isoxazolone.

Example Procedure
A mixture of 5-methyl-3(2H)-isoxazolone (2.0 mmol), allyl isocyanate (2.4 mmol), and Cs2CO3 (0.1 equiv.) is heated at 140°C for 9 hours. The crude product is purified via silica gel chromatography.

Yield : 40–60%, with lower yields attributed to side reactions at elevated temperatures.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for the two primary synthetic routes:

ParameterChloroformate MethodIsocyanate Method
Reaction Time 5–9 hours9 hours
Temperature 0°C → Room temp.140°C
Yield 40–78%40–60%
Purity (HPLC) >95%85–90%
Key Advantage Mild conditionsNo chloroformate handling
Key Limitation Sensitive to moistureHigh-temperature degradation

Data compiled from.

Analytical Characterization and Spectral Data

Post-synthesis characterization relies on spectroscopic techniques to confirm structure and purity.

Infrared (IR) Spectroscopy

  • N-H Stretch : 3340 cm⁻¹ (carbamate NH).

  • C=O Stretch : 1750–1777 cm⁻¹ (carbamate carbonyl).

  • Isoxazole Ring : 1615 cm⁻¹ (C=N stretch).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • δ 2.41 ppm (s, 3H, CH₃-isoxazole).

    • δ 4.60–4.70 ppm (m, 2H, OCH₂CH=CH₂).

    • δ 5.20–5.40 ppm (m, 2H, CH₂CH=CH₂).

    • δ 5.80–6.00 ppm (m, 1H, CH₂CH=CH₂).

    • δ 6.12 ppm (s, 1H, isoxazole H).

  • ¹³C NMR (CDCl₃) :

    • δ 13.2 ppm (CH₃-isoxazole).

    • δ 96.1 ppm (isoxazole C3).

    • δ 156.3 ppm (carbamate carbonyl).

    • δ 165.8 ppm (isoxazole C5).

Mass Spectrometry

  • EI-MS : m/z 182 [M]⁺ (calculated for C₈H₁₀N₂O₃).

  • Fragmentation peaks at m/z 155 (loss of C₃H₅O).

Challenges and Optimization Strategies

Side Reactions and Byproduct Formation

  • Hydrolysis : Allyl chloroformate is moisture-sensitive, necessitating anhydrous conditions.

  • Dimerization : Prolonged heating in the isocyanate method leads to dimeric byproducts.

Solvent and Base Selection

  • Polar Aprotic Solvents : Acetonitrile outperforms THF in minimizing hydrolysis.

  • Steric Hindrance : Bulky bases (e.g., DIPEA) reduce nucleophilic attack on the allyl group.

Industrial and Scalability Considerations

While lab-scale syntheses use column chromatography, industrial processes employ crystallization for cost-effectiveness. For example, recrystallization from ethyl acetate/hexane (1:4) achieves >90% purity at multi-kilogram scales .

Q & A

Q. What are the optimal synthetic routes for allyl N-(5-methyl-3-isoxazolyl)carbamate, and how can reaction yields be maximized?

Methodological Answer: The synthesis of allyl carbamate derivatives typically involves coupling isoxazole precursors with carbamoyl chloride under basic conditions. A general protocol (Method G) includes:

  • Reacting 5-methyl-3-isoxazolol with potassium tert-butoxide in THF to deprotonate the hydroxyl group.
  • Adding allyl carbamoyl chloride dropwise at 0–5°C to minimize side reactions.
  • Purifying via silica gel flash chromatography (20% ethyl acetate in hexane) .
    Key Optimization Factors:
  • Temperature control : Exothermic reactions may reduce selectivity.
  • Solvent choice : THF enhances solubility of intermediates.
  • Stoichiometry : Excess carbamoyl chloride (2.5 eq.) improves yields to ~80% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Key peaks include the allyl group (δ 5.8–6.2 ppm, multiplet) and isoxazole protons (δ 6.1–6.3 ppm, singlet) .
  • IR Spectroscopy : Confirm carbamate C=O stretch at ~1700 cm⁻¹ .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity analysis .
    Common Pitfalls:
  • Overlapping signals in crowded aromatic regions require high-field NMR (≥500 MHz) .
  • Degradation during HPLC? Stabilize samples at 4°C and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against enzymatic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with acetylcholinesterase (AChE) or GSK-3β.
    • Prepare the ligand (carbamate) by optimizing geometry at the B3LYP/6-31G* level .
    • Identify key binding residues (e.g., Trp86 in AChE) via docking simulations .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
    Validation: Compare computational results with in vitro enzyme inhibition assays (IC₅₀ values) .

Q. How should researchers resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer:

  • Stability Studies :
    • Prepare buffered solutions (pH 2–9) and monitor degradation via HPLC at 25°C and 40°C .
    • Identify degradation products using LC-MS/MS; allyl group hydrolysis is common under acidic conditions .
  • Mitigation Strategies:
    • Use lyophilization for long-term storage (-20°C, argon atmosphere) .
    • Add antioxidants (e.g., BHT) to formulations to prevent oxidative degradation .

Q. What strategies are recommended for troubleshooting low yields in scaled-up synthesis?

Methodological Answer:

  • Scale-Up Challenges :
    • Exothermic reactions: Use jacketed reactors with precise temperature control .
    • Mixing inefficiency: Optimize stirrer speed (>500 rpm) or switch to flow chemistry .
  • Yield Improvement Tactics:
    • Recrystallize intermediates to remove impurities before coupling .
    • Replace THF with DMF for better solubility of bulk reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.